![molecular formula C21H22O7 B107321 Isosamidin CAS No. 53023-18-0](/img/structure/B107321.png)
Isosamidin
Overview
Description
Isosamidin is a compound isolated from the roots of Peucedanum japonicum . It has been found to have a protective effect against Methylglyoxal (MGO)-induced apoptosis in human umbilical vein endothelial cells (HUVECs) . Among the 20 compounds isolated from P. japonicum, isosamidin showed the highest effectiveness in inhibiting MGO-induced apoptosis of HUVECs .
Molecular Structure Analysis
Isosamidin has a molecular structure of C21H22O7 . It contains a total of 52 bonds, including 30 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 3 aliphatic esters, and 1 aromatic ether .Chemical Reactions Analysis
Isosamidin has been found to prevent MGO-induced apoptosis in HUVECs by downregulating the expression of Bax and upregulating the expression of Bcl-2 . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), such as p38, c-Jun N terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) .Mechanism of Action
Future Directions
properties
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWBGHNQKUFNN-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331747 | |
Record name | Isosamidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isosamidin | |
CAS RN |
53023-18-0 | |
Record name | 2-Butenoic acid, 3-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53023-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosamidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary pharmacological activity of Isosamidin observed in research?
A1: Isosamidin, a natural compound extracted from Peucedanum japonicum, has demonstrated an inhibitory effect on phenylephrine-induced contractions in isolated human prostate tissue. This suggests a potential role in treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). []
Q2: Beyond its potential in BPH, what other biological activities have been reported for Isosamidin?
A2: Studies have shown that Isosamidin can protect human umbilical vein endothelial cells (HUVECs) from methylglyoxal (MGO)-induced apoptosis. This protective effect is attributed to:
- ROS Suppression: Isosamidin significantly reduces the generation of reactive oxygen species (ROS) triggered by MGO. []
- Bax/Bcl-2 Modulation: It downregulates the expression of the pro-apoptotic protein Bax while upregulating the anti-apoptotic protein Bcl-2. []
- MAPK Inhibition: Isosamidin inhibits the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are involved in stress and apoptosis signaling. []
- AGE Breakdown: It contributes to the breakdown of advanced glycation end products (AGEs), which are harmful compounds formed by MGO. []
Q3: Are there any structural analogs of Isosamidin that exhibit different biological activities?
A4: Yes, research on Peucedanum japonicum led to the isolation of 3ʹS,4ʹS-disenecioylkhellactone, a coumarin molecule structurally related to Isosamidin. While both compounds are found in the same plant, 3ʹS,4ʹS-disenecioylkhellactone demonstrates cytotoxicity in HL-60 leukemia cells, inducing apoptosis through caspase activation and mitochondrial membrane potential disruption. This highlights the diverse biological activities possible even within closely related natural products. []
Q4: What are the sources and methods for isolating Isosamidin?
A5: Isosamidin has been successfully isolated from the roots of Peucedanum japonicum [] and Prionosciadium thapsoides. [] Extraction typically involves solvents with varying polarities followed by purification techniques like column chromatography. []
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